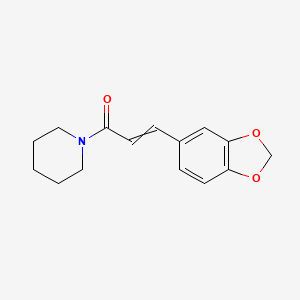

Piperidine, 1-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Piperine can be synthesized through several methods. One common method involves the condensation of piperidine with piperic acid. The reaction typically requires a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of piperine often involves extraction from black pepper using organic solvents such as ethanol or dichloromethane. The extract is then purified through crystallization or chromatography to obtain pure piperine .

Analyse Des Réactions Chimiques

Types of Reactions: Piperine undergoes various chemical reactions, including:

Oxidation: Piperine can be oxidized to form piperonal, a compound used in the fragrance industry.

Reduction: Reduction of piperine can yield piperidine, a valuable intermediate in organic synthesis.

Substitution: Piperine can undergo substitution reactions, particularly at the methylenedioxy group, to form various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products:

Oxidation: Piperonal.

Reduction: Piperidine.

Substitution: Various halogenated derivatives.

Applications De Recherche Scientifique

Piperine has a wide range of scientific research applications:

Chemistry: Used as a starting material for the synthesis of various organic compounds.

Biology: Studied for its effects on cellular processes and signaling pathways.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties.

Industry: Used in the fragrance and flavor industries due to its aromatic properties.

Mécanisme D'action

Piperine exerts its effects through multiple mechanisms:

Molecular Targets: Piperine interacts with various molecular targets, including enzymes, receptors, and ion channels.

Comparaison Avec Des Composés Similaires

Chavicine: An isomer of piperine found in black pepper.

Piperidine: A structural analog of piperine, used as an intermediate in organic synthesis.

Piperonal: An oxidation product of piperine, used in the fragrance industry.

Uniqueness: Piperine is unique due to its dual role as a flavoring agent and a bioactive compound with diverse pharmacological properties. Its ability to modulate multiple signaling pathways and interact with various molecular targets makes it a valuable compound for research and industrial applications .

Activité Biologique

Piperidine, 1-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-, also known as 1-BCP (CAS: 111479-04-0), is a compound that has garnered interest due to its potential biological activities. This article aims to summarize the available research on its biological effects, mechanisms of action, and relevant case studies.

Molecular Formula: C15H17NO3

Molar Mass: 259.3 g/mol

Structural Information: The compound features a piperidine ring linked to a benzodioxole moiety through an α,β-unsaturated carbonyl group.

Biological Activity Overview

Research indicates that Piperidine derivatives exhibit various biological activities, including antioxidant properties, modulation of metabolic processes, and potential therapeutic effects in endurance and fatigue.

- Antioxidant Activity : Piperidine derivatives have been shown to enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) in animal models . This suggests a protective role against oxidative stress.

- Metabolic Effects : In a study involving mice subjected to swimming endurance tests, treatment with 1-BCP significantly increased liver and muscle glycogen levels while decreasing lactic acid and blood urea nitrogen levels. This indicates improved metabolic efficiency and reduced fatigue .

Case Studies

A notable study investigated the effects of 1-BCP on swimming endurance in mice. The results are summarized in the following table:

| Treatment Group | Dose (mmol/kg) | Swimming Time to Exhaustion (minutes) | Liver Glycogen (mg/g) | Muscle Glycogen (mg/g) | Lactic Acid (mmol/L) | Blood Urea Nitrogen (mg/dL) |

|---|---|---|---|---|---|---|

| Control | - | 25 ± 5 | 10 ± 2 | 15 ± 3 | 5.5 ± 0.5 | 30 ± 4 |

| 1-BCP | 0.1 | 35 ± 6* | 15 ± 3* | 20 ± 4* | 4.0 ± 0.4* | 25 ± 3* |

| 1-BCP | 0.2 | 40 ± 7* | 20 ± 4* | 25 ± 5* | 3.0 ± 0.3* | 20 ± 2* |

This study demonstrates that Piperidine derivatives can enhance physical performance and metabolic health in animal models.

Additional Findings

Further investigations into the pharmacological properties of Piperidine derivatives have indicated their potential as modulators of drug metabolism enzymes like cytochrome P450 . This could have implications for drug-drug interactions and the pharmacokinetics of co-administered medications.

Propriétés

Numéro CAS |

23434-86-8 |

|---|---|

Formule moléculaire |

C15H17NO3 |

Poids moléculaire |

259.30 g/mol |

Nom IUPAC |

(E)-3-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylprop-2-en-1-one |

InChI |

InChI=1S/C15H17NO3/c17-15(16-8-2-1-3-9-16)7-5-12-4-6-13-14(10-12)19-11-18-13/h4-7,10H,1-3,8-9,11H2/b7-5+ |

Clé InChI |

BLPUOQGPBJPXRL-FNORWQNLSA-N |

SMILES |

C1CCN(CC1)C(=O)C=CC2=CC3=C(C=C2)OCO3 |

SMILES isomérique |

C1CCN(CC1)C(=O)/C=C/C2=CC3=C(C=C2)OCO3 |

SMILES canonique |

C1CCN(CC1)C(=O)C=CC2=CC3=C(C=C2)OCO3 |

Solubilité |

>38.9 [ug/mL] (The mean of the results at pH 7.4) |

Synonymes |

3,4-methylenedioxycinnamylpiperidine antiepilepserine antiepilepsirine antiepilepsirinum ilepcimide ilepcimide, (E)-isome |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.